2-Methyl-[1,8]naphthyridine
Overview
Description
2-Methyl-[1,8]naphthyridine is a useful research compound. Its molecular formula is C9H8N2 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Red-Fluorescence Emissions and Two-Photon Absorptions : 2-methyl-1,8-naphthyridine derivatives display red-fluorescence emissions and two-photon absorption properties. These characteristics are influenced by the presence of hydrogen bonds and π-π interactions (Li et al., 2012).
Binding Affinity in DNA Duplexes : Substituent modifications on 2-methyl-1,8-naphthyridine significantly affect its binding affinity to cytosine in DNA duplexes. The introduction of methyl groups enhances the binding affinity, which is crucial in DNA interaction studies (Sato et al., 2009).
Transition Metal-Free α-Methylation : A novel, environmentally friendly method for α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (DMSO) as a carbon source has been developed. This method provides efficient access to 2-methyl-1,8-naphthyridines (Jiang et al., 2019).
Synthesis of 1,8-Naphthyridines : Lithium chloride has been utilized as an efficient catalyst for the synthesis of 1,8-naphthyridines, a process that can be facilitated by microwave irradiation and pestle/mortar methods (Mogilaiah et al., 2006).
Ruthenium (II) Complexes Bearing 1,8-Naphthyridine : 1,8-Naphthyridine and terpyridine-analogous ligands coordinated ruthenium (II) complexes have been studied for their chemical and electrochemical properties. This includes the ability to form ruthenium-carbon dioxide complexes (Koizumi et al., 2005).
Biological Activities of 1,8-Naphthyridine Derivatives : These compounds have demonstrated a variety of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic effects. They are also investigated in the context of neurological disorders like Alzheimer's disease and multiple sclerosis (Madaan et al., 2015).
Safety and Hazards
Future Directions
The synthesis of 1,8-naphthyridines, including 2-Methyl-[1,8]naphthyridine, has been a topic of interest due to their diverse biological activities and photochemical properties . Future research may focus on developing more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds .
Mechanism of Action
Target of Action
It’s worth noting that naphthyridine compounds have been found to exhibit diverse biological activities and photochemical properties . For instance, some naphthyridine compounds have reached the drug market for the treatment of bacterial infections .
Mode of Action
For example, Nicotinamide N-methyltransferase (NNMT), a S-adenosyl-l-methionine (SAM)-dependent enzyme, catalyzes N-methylation of nicotinamide (NA) and other pyridines to form N-methyl pyridinium ions .
Biochemical Pathways
Naphthyridine compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The compound is classified as having high gastrointestinal absorption and is considered to be bbb permeant .
Result of Action
Naphthyridine compounds are known to have diverse biological activities, including antibacterial effects .
Biochemical Analysis
Biochemical Properties
It is known that 1,8-naphthyridines, a class of compounds to which 2-Methyl-[1,8]naphthyridine belongs, have diverse biological activities . They are used as ligands and components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems
Cellular Effects
It is known that 1,8-naphthyridines can have significant effects on various types of cells
Molecular Mechanism
It is known that 1,8-naphthyridines can have significant effects at the molecular level
Temporal Effects in Laboratory Settings
It is known that 1,8-naphthyridines can have significant effects over time
Properties
IUPAC Name |
2-methyl-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c1-7-4-5-8-3-2-6-10-9(8)11-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWRUYCICUXURT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166157 | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1569-16-0 | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001569160 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,8-Naphthyridine, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20166157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1569-16-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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